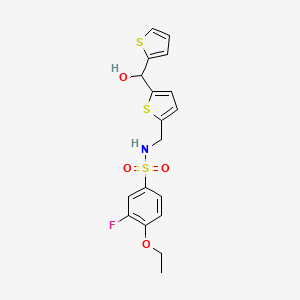

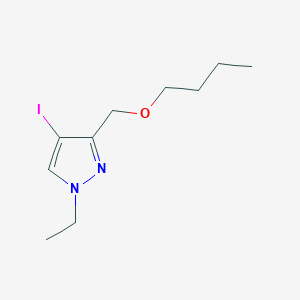

![molecular formula C12H17FN2O B2655695 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine CAS No. 910385-92-1](/img/structure/B2655695.png)

2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine is a chemical compound that is an intermediate in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of serious infections caused by gram-positive bacteria that are resistant to other antibiotics .

Synthesis Analysis

An improved and economically viable process is described to prepare Linezolid wherein methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent to give (S)-2- [3- (3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III), which is subsequently converted to Linezolid .Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The InChI code for this compound is 1S/C11H15FN2O/c12-10-7-9 (8-13)1-2-11 (10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of methyl 3- fluoro-4- morphinolino phenyl carbamate (V) with R-epichlorohydrin in the presence of n-butyllithium in hexane .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 121-123°C, a predicted boiling point of 364.9±42.0 °C, and a predicted density of 1.232±0.06 g/cm3 . It is soluble in chloroform and methanol, and its form is solid .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Synthesis of Derivatives

Photophysical Properties of Borondipyrromethene Analogues

- Research on borondipyrromethene (BODIPY) analogues, including variants with morpholine groups, demonstrated the influence of electron-withdrawing substituents on fluorescence properties. Tertiary amines like morpholine can affect the photophysical behavior in polar solvents due to charge transfer. This study provides insight into the properties of compounds like 2-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine, particularly in terms of fluorescence behavior in various solvents (Qin et al., 2005).

Microwave-Assisted Synthesis of Mannich Bases

- The study presents an efficient microwave-assisted method for synthesizing Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine derivatives. This highlights a novel synthesis route for compounds like this compound and their potential applications in various scientific fields (Aljohani et al., 2019).

Synthesis of NK1 Receptor Antagonist Aprepitant

- The synthesis process for the NK1 receptor antagonist Aprepitant includes a step involving the formation of an alpha-(fluorophenyl)morpholine derivative. This process may be relevant to understanding the synthesis and applications of similar compounds like this compound in medicinal chemistry (Brands et al., 2003).

Synthesis and Characterization of Derivatives

Synthesis and Biological Activity of Morpholine Derivatives

- A study on the synthesis of 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine and its biological activities, such as antibacterial and anti-TB properties, provides insights into the potential medical applications of structurally related compounds (Mamatha S.V et al., 2019).

Synthesis of Schiff-base Complexes with Morpholine

- The creation of morpholine-based Schiff-base complexes and their anticancer activities highlights the versatility of morpholine derivatives in pharmaceutical research. These findings could be extrapolated to similar compounds like this compound (Rezaeivala et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-fluoro-4-morpholin-4-ylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZBKGXHHJOSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)CCN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

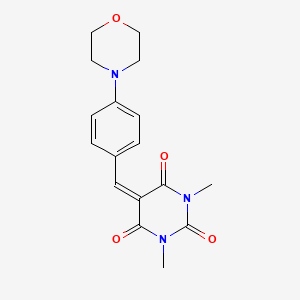

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)

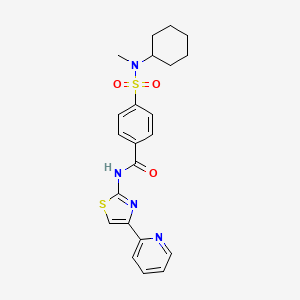

![5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline](/img/structure/B2655614.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)

![N-cyclohexyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2655619.png)

![9-Amino-7-azaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2655623.png)

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2655626.png)

![2-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2655629.png)